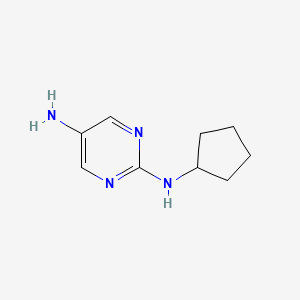
N2-Cyclopentylpyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Cyclopentylpyrimidine-2,5-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in the structure of nucleic acids, where they function as the bases cytosine, thymine, and uracil. They are also found in various pharmaceuticals and agrochemicals. The specific structure and substituents on the pyrimidine ring can significantly influence the biological activity and chemical properties of these compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps to introduce various functional groups. In the context of the provided papers, while there is no direct synthesis of this compound, there are related syntheses that can be informative. For example, the synthesis of a series of cyclopentadienyl-ruthenium(II)-pyridylamine complexes involves the use of amine-substituted pyridylamine ligands, which could be structurally related to the this compound . Additionally, the synthesis of 4-alkoxy-2,6-diaminopyrimidine derivatives as cyclin-dependent kinase inhibitors involves manipulating the pyrimidine ring, which could provide insights into the synthetic routes that might be used for this compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and biological activity. The X-ray crystal structure of a related compound, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, bound to cdk2, has been determined, which provides insights into the potential binding modes and interactions of pyrimidine derivatives with biological targets . This information could be extrapolated to understand the molecular interactions of this compound with its potential targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, depending on the substituents present on the ring. The papers provided do not directly discuss the chemical reactions of this compound, but they do mention the catalytic activity of cyclopentadienyl-ruthenium(II)-pyridylamine complexes in the transformation of bio-derived furans . This suggests that pyrimidine derivatives could potentially be involved in catalytic processes or serve as ligands in transition metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the ring. While the papers do not provide specific data on this compound, they do describe the properties of related compounds. For instance, the solubility of the synthesized cyclopentadienyl-ruthenium(II)-pyridylamine complexes in water is relevant for their application in catalytic transformations . The physical properties of the 4-alkoxy-2,6-diaminopyrimidine derivatives, such as their ability to form intramolecular hydrogen bonds, are also discussed in relation to their inhibitory activity .
Scientific Research Applications
Antiviral Applications
One study outlined the synthesis of 5-substituted-2,4-diaminopyrimidines with notable antiretroviral activity, highlighting the potential of such compounds in treating retrovirus infections including HIV. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, with some derivatives showing comparable activity to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Anticancer Research
Research into the electrochemical behavior of anticancer drugs, such as 5-fluorouracil, at carbon paste electrodes revealed insights into the quantification and detection of such drugs in pharmaceutical and human urine samples. This study underscores the importance of N2-Cyclopentylpyrimidine-2,5-diamine derivatives in developing sensors for sensitive and selective drug determination (Bukkitgar & Shetti, 2016).
Inhibition of Cyclin-Dependent Kinases (CDKs)
A series of N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized and evaluated for their inhibitory activities against CDK2 and CDK9, key kinases in cell cycle transition and gene transcription. These inhibitors demonstrated potent activity against both kinases, suggesting their potential as antiproliferative agents for cancer treatment. Several compounds exhibited significant inhibition against tumor cell lines, including triple-negative breast cancer cells, indicating their relevance in cancer therapeutics (Jing et al., 2018).
Adenosine Receptor Antagonism
N5-substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diamines were identified as potent inverse agonists at the A2A adenosine receptor. This receptor is implicated in various physiological processes, including pain perception. Some derivatives exhibited antinociceptive activity in acute pain models, potentially offering a new approach to pain management (Varano et al., 2016).
Safety and Hazards
The safety data sheet for N2-Cyclopentylpyrimidine-2,5-diamine indicates that it can cause harm if inhaled, swallowed, or comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-N-cyclopentylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSSHVXSXRTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)
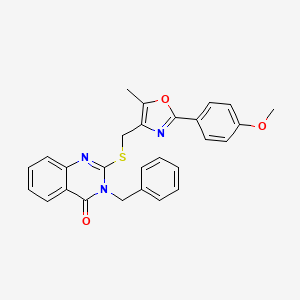
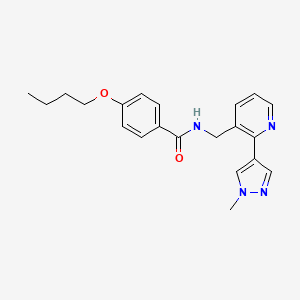

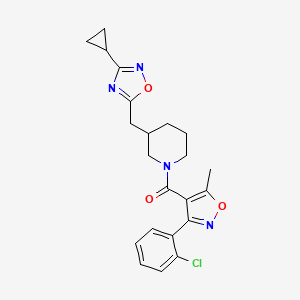

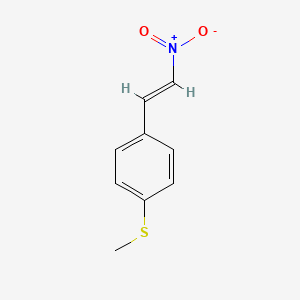

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
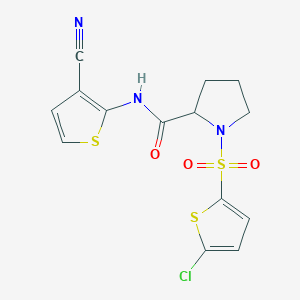
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)